N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide
Description
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with two pyridin-2-yl ethyl substituents
Properties
CAS No. |
144157-46-0 |
|---|---|
Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-bis(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-2-1-3-9-18)24(16-12-19-10-4-6-14-22-19)17-13-20-11-5-7-15-23-20/h1-11,14-15H,12-13,16-17H2 |
InChI Key |
IWLFTTBHNAOAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, which provides a sustainable alternative to traditional harsh reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of metal-organic frameworks and electro-oxidative methods suggests that scalable and efficient production processes could be developed based on these laboratory-scale methods.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine rings.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with I2 and TBHP typically results in the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Recent studies have highlighted the role of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide as a potential allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. Research indicates that analogues of this compound can significantly lower blood glucose levels in animal models, suggesting its utility in managing type 2 diabetes. For instance, certain derivatives demonstrated a GK fold activation of around 2, showcasing their potential as lead molecules for developing oral GK activators with minimal side effects .
Cancer Therapeutics
The compound has also been investigated for its anti-cancer properties. It has been shown to inhibit various cancer cell lines, including leukemia and solid tumors. The mechanism involves the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in malignant cells, making it a candidate for further development in cancer therapy .
Material Science
Coordination Chemistry
this compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes exhibit unique electronic properties that can be harnessed for applications in catalysis and materials development. For example, studies have shown that these complexes can act as effective catalysts in various organic transformations, including cross-coupling reactions and oxidation processes .
Nanomaterials
In the field of nanotechnology, this compound has been used to functionalize nanoparticles, enhancing their stability and biocompatibility. This functionalization allows for targeted drug delivery systems where the nanoparticles can deliver therapeutic agents directly to cancer cells, minimizing side effects associated with conventional therapies .
Catalysis
Catalytic Activity
The compound exhibits significant catalytic activity in several reactions, including the synthesis of amides and esters through acylation processes. Its ability to coordinate with metal catalysts enhances reaction rates and selectivity. For instance, studies have shown that using this compound as a ligand in palladium-catalyzed reactions improves yields compared to traditional methods .
Data Tables
Mechanism of Action
The mechanism of action of N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it disrupts the signaling pathways that bacteria use for communication, thereby inhibiting biofilm formation . In the context of its anti-tubercular activity, the compound likely interacts with bacterial enzymes and proteins, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N,N-bis(2-pyridylethyl)amine: This compound is structurally similar but features a methyl group instead of a benzamide core.
N-(Pyridin-2-yl)benzamides: These compounds share the pyridin-2-yl and benzamide moieties but differ in the specific substituents and overall structure.
Uniqueness
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is unique due to its dual pyridin-2-yl ethyl substituents attached to a benzamide core. This structure provides distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and a potential candidate for various biological applications.
Biological Activity
N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and data.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-(pyridin-2-yl)ethylamine with benzoyl chloride or a similar benzamide precursor. This reaction yields the desired compound with high purity, confirmed through techniques such as NMR and mass spectrometry.
Antidiabetic Activity
One of the most notable biological activities of this compound is its role as an allosteric activator of glucokinase (GK). A study evaluated several N-pyridin-2-yl benzamide analogues, demonstrating that compounds similar to this compound exhibited significant GK activation, leading to hypoglycemic effects in vivo. Specifically, compounds displayed fold activation around 2 in GK assays and significant reductions in blood glucose levels during oral glucose tolerance tests (OGTT) in rats .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that derivatives containing pyridine moieties exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
In addition to its antibacterial properties, this compound and its analogues have been tested for antiparasitic activity. Certain derivatives demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria, with EC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyridine Rings : The presence of pyridine enhances binding interactions with biological targets.
- Amide Linkage : The amide bond is crucial for maintaining the compound's biological activity by facilitating hydrogen bonding with receptors.
- Substituents on Benzene Ring : Variations in substituents can significantly affect potency and selectivity against different biological targets.
Case Study 1: Antidiabetic Effects in Rats
In a controlled study, rats treated with an this compound analogue showed a marked decrease in blood glucose levels compared to untreated controls. The results indicated a potential for developing new oral hypoglycemic agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for antimicrobial activity against various pathogens. Compounds demonstrated effective inhibition against E. coli and C. albicans, supporting their potential use as therapeutic agents for infections .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
